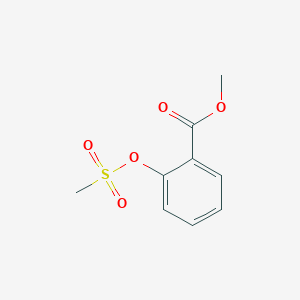

methyl 2-((methylsulfonyl)oxy)benzoate

Description

methyl 2-((methylsulfonyl)oxy)benzoate is an organic compound with the chemical formula C9H10O5S. It is a white to yellowish solid with low solubility and a melting point of about 40 to 42°C . This compound is commonly used in research and development, particularly in the field of organic synthesis.

Properties

Molecular Formula |

C9H10O5S |

|---|---|

Molecular Weight |

230.24 g/mol |

IUPAC Name |

methyl 2-methylsulfonyloxybenzoate |

InChI |

InChI=1S/C9H10O5S/c1-13-9(10)7-5-3-4-6-8(7)14-15(2,11)12/h3-6H,1-2H3 |

InChI Key |

RRYYFUQICXOSKE-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1OS(=O)(=O)C |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

methyl 2-((methylsulfonyl)oxy)benzoate can be synthesized through the reaction of methyl salicylate with methanesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine and an inert solvent like toluene. The mixture is stirred under an inert atmosphere at a controlled temperature, usually around 5-10°C, for about 20 hours . The product is then purified through column chromatography.

Chemical Reactions Analysis

methyl 2-((methylsulfonyl)oxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyloxy group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under basic conditions to yield methyl 2-hydroxybenzoate and methanesulfonic acid.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Scientific Research Applications

methyl 2-((methylsulfonyl)oxy)benzoate is widely used in scientific research due to its versatility in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules and pharmaceuticals. Its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic compounds.

Biology: Employed in the preparation of biologically active molecules.

Medicine: Utilized in the development of pharmaceutical agents with potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 2-(methanesulfonyloxy)benzoate involves the cleavage of the alkyl-oxygen bond in the methanesulfonate ester. This cleavage leads to the formation of reactive intermediates that can interact with nucleophilic sites within the cell . The compound’s structure allows it to selectively target specific molecular pathways, making it useful in various biochemical applications.

Comparison with Similar Compounds

methyl 2-((methylsulfonyl)oxy)benzoate is similar to other methanesulfonate esters, such as methyl 2-methylsulfonylbenzoate and methyl 2-methylsulfinylbenzoate. it is unique in its specific reactivity and applications. For instance, while methyl 2-methylsulfonylbenzoate is primarily used in basic hydrolysis reactions, methyl 2-(methanesulfonyloxy)benzoate is more versatile and can be used in a wider range of synthetic and coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.